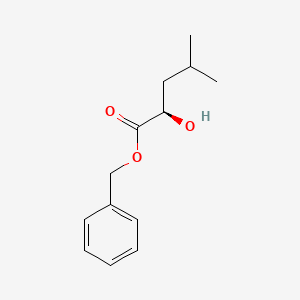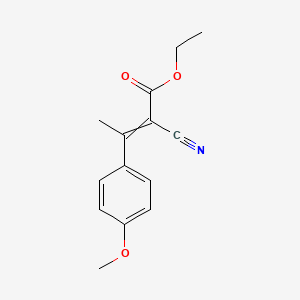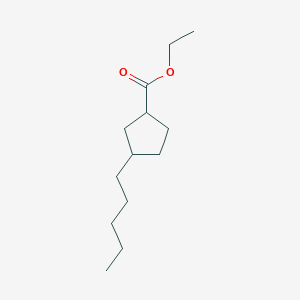
(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile is an organic compound characterized by the presence of an amino group, a methoxyphenyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparación Con Compuestos Similares
- (Z)-3-amino-3-(4-hydroxyphenyl)-2-methylprop-2-enenitrile
- (Z)-3-amino-3-(4-chlorophenyl)-2-methylprop-2-enenitrile
- (Z)-3-amino-3-(4-nitrophenyl)-2-methylprop-2-enenitrile
Uniqueness: The presence of the methoxy group in (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C11H12N2O/c1-8(7-12)11(13)9-3-5-10(14-2)6-4-9/h3-6H,13H2,1-2H3 |
Clave InChI |
KDVPKCGRSDZCKH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=C(C=C1)OC)N)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8705578.png)
![N-[5-amino-2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B8705586.png)


![3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol](/img/structure/B8705595.png)








![1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B8705651.png)
